Cas no 25199-77-3 (4-(trifluoromethyl)quinoline)

4-(Trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by the presence of a trifluoromethyl group at the 4-position of the quinoline scaffold. This structural feature enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group improves metabolic stability and lipophilicity, which can influence bioavailability and binding affinity in bioactive molecules. Its versatility allows for further functionalization, enabling applications in the development of fluorinated heterocyclic compounds. The compound is typically utilized in medicinal chemistry for the design of inhibitors, ligands, and other biologically active agents. High purity grades are available to ensure reproducibility in research and industrial applications.
4-(trifluoromethyl)quinoline structure
4-(trifluoromethyl)quinoline structure
Product Name:4-(trifluoromethyl)quinoline
CAS No:25199-77-3
MF:C10H6F3N
MW:197.156552791595
MDL:MFCD01862095
CID:1016099
PubChem ID:2777807
Update Time:2025-05-23

4-(trifluoromethyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 4-(trifluoromethyl)quinoline
    • 4-(Trifluormethyl)-chinolin
    • 4-Trifluormethyl-chinolin
    • 4-trifluoromethylquinoline
    • 4-trifluoromethyl-quinoline
    • AC1MCRZR
    • CTK7B6917
    • PC9800
    • SBB092123
    • SureCN826351
    • 4-(trifluoromethyl)quinoline, >98%
    • W-206936
    • CS-0171428
    • AS-36149
    • MFCD01862095
    • SCHEMBL826351
    • AKOS005255632
    • DTXSID70380664
    • Z1255403288
    • SY139263
    • A849921
    • DB-228920
    • EN300-109497
    • AMY26183
    • SB67597
    • Quinoline, 4-(trifluoromethyl)-
    • 25199-77-3
    • MDL: MFCD01862095
    • Inchi: 1S/C10H6F3N/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9/h1-6H
    • InChI Key: CLYXBXQWMBMXLO-UHFFFAOYSA-N
    • SMILES: FC(C1C=CN=C2C=CC=CC=12)(F)F

Computed Properties

  • Exact Mass: 197.04528
  • Monoisotopic Mass: 197.04523368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89

4-(trifluoromethyl)quinoline Security Information

4-(trifluoromethyl)quinoline Pricemore >>

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4-(trifluoromethyl)quinoline Suppliers

Amadis Chemical Company Limited
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(CAS:25199-77-3)4-(trifluoromethyl)quinoline
Order Number:A849921
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:27
Price ($):286.0
Email:sales@amadischem.com

Additional information on 4-(trifluoromethyl)quinoline

Introduction to 4-(trifluoromethyl)quinoline (CAS No. 25199-77-3)

4-(trifluoromethyl)quinoline, identified by the Chemical Abstracts Service Number (CAS No.) 25199-77-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring system, with a trifluoromethyl group attached to the quinoline ring. The presence of the trifluoromethyl group introduces unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The trifluoromethyl group is a well-documented pharmacophore in drug discovery, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of 4-(trifluoromethyl)quinoline, this substitution pattern contributes to its potential as a precursor in synthesizing compounds with therapeutic applications. The quinoline core itself is widely recognized for its role in various pharmacological contexts, including antimicrobial, antimalarial, and anticancer agents.

Recent advancements in medicinal chemistry have highlighted the significance of fluorinated quinolines in addressing unmet medical needs. Studies have demonstrated that modifications at the C-4 position of the quinoline ring can lead to compounds with improved pharmacokinetic profiles and enhanced biological activity. For instance, derivatives of 4-(trifluoromethyl)quinoline have been explored for their potential in inhibiting kinases and other enzymes involved in cancer progression. The electron-withdrawing nature of the trifluoromethyl group disrupts aromaticity and influences electronic distribution, which can be exploited to modulate receptor interactions.

In academic research, 4-(trifluoromethyl)quinoline has been utilized as a building block for constructing more complex molecules. Its structural framework allows for further functionalization at various positions, enabling the design of libraries of compounds for high-throughput screening. The compound’s stability under various reaction conditions makes it a preferred choice for synthetic chemists aiming to develop novel therapeutic agents.

One notable application of 4-(trifluoromethyl)quinoline lies in its role as an intermediate in the synthesis of antiviral agents. The quinoline scaffold is known to interact with viral enzymes, making it a promising candidate for developing treatments against infectious diseases. Additionally, the trifluoromethyl group’s ability to increase binding affinity has been leveraged in designing molecules that target bacterial resistance mechanisms.

The chemical properties of 4-(trifluoromethyl)quinoline also make it suitable for use in material science applications. For example, fluorinated quinolines have been investigated for their potential as organic semiconductors due to their ability to exhibit charge transport properties. This dual utility—pharmaceutical and materials science—underscores the versatility of this compound.

From a synthetic perspective, 4-(trifluoromethyl)quinoline can be accessed through multiple routes, including Friedel-Crafts alkylation followed by trifluoromethylation or direct functionalization of pre-formed quinoline derivatives. The choice of synthetic pathway often depends on factors such as yield, scalability, and cost-effectiveness. Recent methodologies have focused on greener approaches, utilizing catalytic systems that minimize waste and improve atom economy.

The pharmacological potential of 4-(trifluoromethyl)quinoline has been further explored through computational modeling and experimental validation. Virtual screening techniques have identified several derivatives with promising activity against targets such as protein kinases and transcription factors. These findings provide a foundation for future clinical investigations aimed at evaluating the therapeutic efficacy of compounds derived from this scaffold.

In conclusion, 4-(trifluoromethyl)quinoline (CAS No. 25199-77-3) represents a significant compound in modern chemical biology and drug discovery. Its unique structural features offer opportunities for developing innovative treatments across multiple therapeutic areas. As research continues to uncover new applications and synthetic strategies, this molecule is poised to remain at the forefront of medicinal chemistry innovation.

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Amadis Chemical Company Limited
(CAS:25199-77-3)4-(trifluoromethyl)quinoline
A849921
Purity:99%
Quantity:1g
Price ($):286.0
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